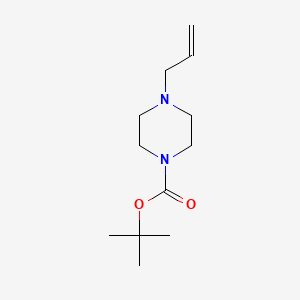

1-(tert-Butoxycarbonyl)-4-allylpiperazine

Description

Contextualization of Piperazine (B1678402) Scaffolds in Modern Synthetic Methodologies

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry and a cornerstone in organic synthesis. chemicalbook.comorgsyn.orgiastate.edu Its prevalence is due to a combination of desirable physicochemical properties and synthetic accessibility. The two nitrogen atoms can act as hydrogen bond acceptors and donors, which can enhance the solubility and bioavailability of drug candidates. iastate.edursc.org This structural feature makes the piperazine moiety a common component in a vast array of pharmaceuticals, including agents with anticancer, antidepressant, antiviral, and antihistamine properties. orgsyn.orgiastate.eduorgsyn.org In synthetic chemistry, the piperazine core serves as a versatile building block, allowing for the introduction of diverse substituents at its nitrogen atoms to construct complex molecular architectures. organic-chemistry.orgnih.gov

Strategic Importance of tert-Butoxycarbonyl and Allyl Functional Groups in Versatile Organic Transformations

The strategic use of protecting groups is fundamental to modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. nih.gov The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robustness under many reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid. researchgate.netresearchgate.netnih.gov This allows for the temporary deactivation of a nitrogen atom's nucleophilicity, a critical step in the regioselective functionalization of molecules like piperazine.

The allyl group is another functional moiety of significant strategic importance. Its carbon-carbon double bond provides a reactive handle for a wide range of organic transformations, including palladium-catalyzed cross-coupling reactions, metathesis, and oxidation. orgsyn.org The allyl group's reactivity makes it a valuable component in the construction of complex molecular frameworks and in the development of novel bioactive compounds. orgsyn.org

Overview of Current Research Paradigms for N-Protected Allylpiperazine Structures

Research involving N-protected allylpiperazine structures is primarily centered on their utility as synthetic intermediates. The presence of a protecting group, such as Boc, on one nitrogen atom allows for the selective introduction of the allyl group onto the other nitrogen. This creates a versatile molecule where the allyl group can undergo further chemical modification. Current research paradigms often involve the use of such structures in multi-step syntheses to build libraries of complex piperazine derivatives for screening in drug discovery programs. The mono-protected nature of these compounds is crucial for controlling the reaction sequence and achieving the desired substitution pattern. organic-chemistry.org

Scope and Objectives of Academic Research on 1-(tert-Butoxycarbonyl)-4-allylpiperazine within Chemical Sciences

The academic interest in this compound lies in its role as a versatile building block for organic synthesis. The primary objective of research involving this compound is to leverage its unique combination of functional groups to create more complex and potentially bioactive molecules. The Boc-protected nitrogen provides a stable, yet readily deprotectable site, while the allyl group offers a locus for a variety of subsequent chemical transformations. Consequently, this compound serves as a key intermediate in the synthesis of novel substituted piperazines, which are then investigated for their potential pharmacological activities. Its structure is designed for modular synthesis, allowing for the systematic exploration of chemical space around the piperazine core.

Physicochemical and Synthetic Data

The following tables provide key data regarding this compound, including its chemical properties, a generalized synthetic method, and its characteristic spectroscopic data.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| CAS Number | 1005311-93-5 |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | Not reported |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate (B1210297), Methanol) |

Table 2: Generalized Synthesis via N-Alkylation

The most common synthetic route to this compound involves the direct N-alkylation of its precursor, 1-(tert-Butoxycarbonyl)piperazine.

| Reactants/Reagents | Role | Typical Conditions | Notes |

| 1-(tert-Butoxycarbonyl)piperazine | Starting Material | 1.0 equivalent | Commercially available precursor. |

| Allyl Bromide | Alkylating Agent | 1.0 - 1.2 equivalents | Other allyl halides can also be used. |

| Potassium Carbonate (K₂CO₃) | Base | 1.5 - 2.0 equivalents | A non-nucleophilic base to neutralize the HBr byproduct. |

| Acetonitrile (B52724) (CH₃CN) | Solvent | Anhydrous | A polar aprotic solvent is typically used. |

| Reaction Temperature | - | Room temperature to mild heating (e.g., 50-60 °C) | Reaction progress is monitored by TLC or GC-MS. |

| Work-up | - | Filtration followed by extraction and purification by column chromatography. | Standard procedures to isolate the pure product. |

Table 3: Spectroscopic Data for this compound

The following data represents typical spectroscopic features for the compound, compiled from analogous structures and predictive models.

| Technique | Observed Features (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.45 (t, 4H, piperazine ring protons adjacent to N-Boc), 3.00 (d, 2H, -CH₂-CH=CH₂), 2.40 (t, 4H, piperazine ring protons adjacent to N-allyl), 1.45 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.7 (C=O, carbamate), 134.5 (-CH=CH₂), 117.5 (-CH=CH₂), 79.5 (-C(CH₃)₃), 62.0 (-CH₂-allyl), 52.5 (piperazine C), 44.0 (piperazine C, estimated), 28.4 (-C(CH₃)₃) |

| IR (Infrared Spectroscopy) | ν 2975 cm⁻¹ (C-H stretch, alkyl), 1695 cm⁻¹ (C=O stretch, carbamate), 1640 cm⁻¹ (C=C stretch, alkene), 1170 cm⁻¹ (C-N stretch) |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-prop-2-enylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOKFILPEDLZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460924 | |

| Record name | AG-H-08867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-75-2 | |

| Record name | AG-H-08867 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 1 Tert Butoxycarbonyl 4 Allylpiperazine

Direct N-Alkylation Approaches for Allyl Group Introduction to Piperazine (B1678402) Core

Direct N-alkylation of a pre-formed N-Boc-piperazine is a common and straightforward method for the synthesis of 1-(tert-Butoxycarbonyl)-4-allylpiperazine. This approach relies on the nucleophilic nature of the secondary amine in the Boc-protected piperazine, which attacks an electrophilic allyl source.

The reaction between 1-(tert-Butoxycarbonyl)piperazine (Boc-piperazine) and a halogenated allyl reagent, typically allyl bromide, is a widely used method. The optimization of reaction conditions is crucial to maximize the yield and minimize side products. Key parameters that are often fine-tuned include the choice of base, solvent, and reaction temperature.

A common procedure involves stirring Boc-piperazine with allyl bromide in the presence of a base. The base is essential to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation of the piperazine nitrogen and promoting the forward reaction. Inorganic bases such as potassium carbonate are frequently employed, often in a polar aprotic solvent like acetonitrile (B52724). The reaction temperature is typically maintained at room temperature or slightly elevated to ensure a reasonable reaction rate without promoting decomposition or side reactions.

For instance, a general procedure for the alkylation of N'-benzyl-N-Boc-piperazine involves reacting the piperazine with an electrophile, such as allyl bromide, in tetrahydrofuran (B95107) (THF) at -78 °C for 15 minutes, followed by warming to room temperature over 30 minutes. whiterose.ac.uk While this specific example uses a different N'-substituent, the fundamental principle of alkylating the free secondary amine of a Boc-protected piperazine is directly applicable.

Interactive Table: Optimization of Halogenated Allyl Alkylation

| Allylating Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Allyl Bromide | Potassium Carbonate | Acetonitrile | Reflux | Not specified | Good | organic-chemistry.org |

| Allyl Bromide | EDIPA | Ethyl Acetate (B1210297) | Not specified | Not specified | Good | organic-chemistry.org |

Beyond allyl halides, other allylating agents and catalytic systems have been explored to introduce the allyl group onto the piperazine nitrogen. These alternative methods can offer advantages in terms of reactivity, selectivity, and milder reaction conditions.

Palladium-Catalyzed Allylation: Palladium complexes are effective catalysts for the N-allylation of amines using reagents like allyl acetate. rsc.org The reaction typically proceeds through a π-allyl palladium intermediate, which is then attacked by the amine. This method is often highly selective and can be performed under neutral or mildly basic conditions. The use of a PEG-water system for palladium-catalyzed N-allylation of indoles with allylic acetates has been shown to be an eco-friendly and efficient approach, which could be adapted for piperazine derivatives. rsc.org

Iridium-Catalyzed Allylation: Iridium catalysts have emerged as powerful tools for the allylation of amines using allyl alcohols. berkeley.edursc.org This "borrowing hydrogen" or "hydrogen auto-transfer" strategy involves the in-situ oxidation of the allyl alcohol to acrolein, which then undergoes condensation with the amine to form an enamine or iminium ion, followed by reduction by the iridium hydride species. This method is atom-economical as water is the only byproduct.

Enzymatic Allylation: Biocatalytic methods using enzymes like reductive aminases offer a green and highly selective alternative for N-allylation. nih.govresearchgate.net These reactions can utilize renewable resources like cinnamic acids, which are first reduced to the corresponding α,β-unsaturated aldehydes in situ and then reductively aminated by the amine. nih.govresearchgate.net

Interactive Table: Alternative Allylating Reagents and Catalytic Systems

| Allylating Reagent | Catalyst/System | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Allyl Acetate | Palladium Catalyst | PEG-Water | High yield, eco-friendly | rsc.org |

| Allyl Alcohol | Iridium Catalyst | Not specified | Atom-economical, high selectivity | berkeley.edursc.org |

N-Protection Strategies for Piperazine Ring Formation and Functionalization

The regioselective synthesis of this compound often relies on a strategic sequence of protection and functionalization steps. The use of the tert-butoxycarbonyl (Boc) group is central to this strategy due to its stability under many reaction conditions and its facile removal under acidic conditions.

The introduction of the Boc protecting group onto one of the nitrogen atoms of piperazine is a critical first step in many synthetic routes. This is typically achieved by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in a suitable solvent, and often in the presence of a base to neutralize the liberated carbonic acid byproduct. However, the reaction can also proceed without a base. researchgate.net The stoichiometry of the reactants is carefully controlled to favor mono-protection, as the use of excess Boc₂O can lead to the formation of the di-protected piperazine. Traditional methods involving the reaction of anhydrous piperazine with Boc₂O can sometimes result in low yields due to the formation of the di-substituted product, requiring extensive purification. researchgate.net

A highly effective strategy for the regioselective synthesis of this compound involves a sequential protocol of protection followed by alkylation. This method ensures that the allyl group is introduced at the desired nitrogen atom.

A common sequence begins with the mono-protection of piperazine with a Boc group to yield 1-(tert-butoxycarbonyl)piperazine. researchgate.net This intermediate, which has one free secondary amine, is then subjected to N-alkylation with an allyl halide, as described in section 2.1.1. organic-chemistry.org This two-step process provides excellent control over the final product's structure.

An alternative and innovative sequential protocol starts with a more readily available precursor like diethanolamine. google.com This method involves a three-step process:

Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride, to produce bis(2-chloroethyl)amine (B1207034). google.com

Boc Protection: The resulting bis(2-chloroethyl)amine is then protected with Boc anhydride (B1165640) to form tert-butyl bis(2-chloroethyl)carbamate. google.com

Cyclization and Aminolysis: Finally, the Boc-protected intermediate undergoes a cyclization reaction with an amine, in this case, allylamine, to form the piperazine ring and introduce the allyl group simultaneously. This step is typically carried out in the presence of a base.

This latter approach is particularly advantageous as it builds the piperazine ring with the desired substituents already in place, offering a high degree of regioselectivity.

Multi-Component Reaction Strategies in Piperazine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like substituted piperazines. nih.govresearchgate.net

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of piperazine derivatives. nih.govresearchgate.netacs.orgnih.gov A variation known as the split-Ugi reaction is particularly suitable for cyclic bis-secondary diamines like piperazine. nih.gov In a hypothetical application for the synthesis of a precursor to this compound, piperazine could act as the diamine component. The other components would be a carbonyl compound (an aldehyde or ketone), a carboxylic acid, and an isocyanide. For instance, a split-Ugi reaction involving piperazine, formaldehyde, an appropriate carboxylic acid, and an isocyanide could generate a 1,4-disubstituted piperazine scaffold in a single step. nih.gov Subsequent modification of one of the substituents to an allyl group would then be necessary.

While a direct one-pot synthesis of this compound via an MCR has not been explicitly detailed in the surveyed literature, the principles of MCRs like the Ugi and Passerini reactions provide a conceptual framework for developing such convergent synthetic routes. wikipedia.org The Passerini reaction, involving an isocyanide, a carbonyl compound, and a carboxylic acid, forms an α-acyloxy amide, and while not directly producing a piperazine ring, its principles of bond formation can inspire novel MCR designs. wikipedia.org The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple building blocks, making them an attractive area for future development in the synthesis of complex piperazine derivatives.

Integration of this compound into One-Pot Synthetic Sequences

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers substantial advantages in terms of reduced reaction times, lower costs, and minimized waste. nih.gov For this compound, such sequences typically begin with the formation of the piperazine core, followed by sequential N-protection and N-alkylation.

A common one-pot strategy involves the direct reaction of N-Boc-piperazine with an allyl halide (e.g., allyl bromide) in the presence of a base. However, more advanced one-pot procedures aim to construct the molecule from simpler, acyclic precursors. For instance, a three-step, one-pot procedure can be envisioned starting from arylglycines or other suitable building blocks to first form a piperazine precursor, which is then sequentially protected and allylated in situ. nih.gov The use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the one-pot synthesis of complex triazole-containing piperazine derivatives with high yields and significantly reduced reaction times, a principle that can be adapted for other functionalizations. nih.govresearchgate.net

These integrated sequences improve process efficiency by eliminating the need for intermediate purification steps, which are often resource- and time-intensive. unibo.it The choice of solvent and catalyst is critical to ensure compatibility across all reaction stages.

| One-Pot Sequence Step | Typical Reagents & Conditions | Purpose | Reference |

| 1. Ring Formation (Example) | Diethanolamine derivative cyclization | Forms the core piperazine structure. | |

| 2. N-Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Et₃N) | Installs the tert-Butoxycarbonyl protecting group for selective functionalization. | clockss.org |

| 3. N-Allylation | Allyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Introduces the allyl group at the N4 position. |

Stereoselective Synthesis Approaches to Chiral Analogues of N-Protected Allylpiperazines

While this compound is achiral, the synthesis of its chiral analogues, where stereogenic centers are present on the carbon backbone of the piperazine ring, is of great interest for exploring the 3D chemical space in drug discovery. rsc.org The development of methods to control the stereochemistry at the C2, C3, C5, and C6 positions is a key challenge in modern organic synthesis. nih.gov

Application of Chiral Auxiliaries and Catalytic Asymmetric Methods in Piperazine Construction

Two primary strategies dominate the synthesis of enantiomerically enriched piperazines: the use of chiral auxiliaries and catalytic asymmetric methods.

Chiral Auxiliaries: This approach involves temporarily incorporating a chiral molecule (the auxiliary) to guide the stereochemical outcome of a reaction. wikipedia.org The auxiliary is typically derived from the chiral pool, such as amino acids or terpenes. nih.gov For example, (R)-phenylglycinol can be used as a chiral auxiliary to construct chiral bicyclic lactams, which are then converted into the desired N-protected piperazines with high enantiomeric purity (>98% ee). researchgate.net Similarly, starting from (S)-phenylalanine, a multi-step synthesis can yield (2S,6S)-disubstituted piperazines. clockss.org After the desired stereocenter(s) are set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Catalytic Asymmetric Methods: These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical and efficient than using stoichiometric chiral auxiliaries. nih.gov Key catalytic methods include:

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral piperazin-2-ones with excellent enantioselectivities (up to 90% ee) and diastereoselectivities. dicp.ac.cn These intermediates can be subsequently reduced to the corresponding chiral piperazines.

Tandem Reactions: A catalytic, enantioselective synthesis of 3-substituted piperazines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation sequence, using a ruthenium catalyst to achieve high enantiomeric excess (>95% ee). acs.org

Organocatalysis: Chiral piperazines themselves, such as (2S,5S)-2,5-dibenzylpiperazine, have been shown to be effective organocatalysts for asymmetric Michael additions, highlighting the utility of chiral piperazine scaffolds. unl.pt

| Method | Key Feature | Example Catalyst/Auxiliary | Achieved Selectivity (Typical) | Reference |

| Chiral Auxiliary | Stoichiometric use of a chiral template | (R)-phenylglycinol | >98% ee | researchgate.net |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral precursor | Pd-catalyst with chiral ligand | >90% ee, >20:1 dr | dicp.ac.cn |

| Asymmetric Transfer Hydrogenation | Tandem catalytic sequence | RuCl(S,S)-Ts-DPEN | >95% ee | acs.org |

Diastereoselective Control in Remote Functionalization

Remote functionalization involves the selective modification of a C-H bond at a position distant from an existing functional group or stereocenter. researchgate.net In the context of a chiral N-protected allylpiperazine, this would mean controlling the stereochemical outcome of a reaction at, for example, the C3 position relative to an existing stereocenter at C2.

Recent advances have demonstrated the feasibility of such transformations. A Lewis acid-catalyzed sequential hydride shift/cyclization process has been used for the highly diastereoselective bidirectional C(sp³)-H bond functionalization of piperazine compounds. researchgate.net The diastereoselectivity in these reactions is often dictated by the catalyst and ligands employed, which can overcome the inherent reactivity of the substrate. researchgate.net Direct diastereoselective α-C–H lithiation of N-Boc piperazines, followed by trapping with an electrophile, is another powerful technique for introducing substituents with stereocontrol. mdpi.com These methods provide access to complex, stereochemically defined piperazine structures that are difficult to synthesize using traditional methods. mdpi.com

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Green Chemistry Principles in Preparation Routes

The choice of a synthetic route for this compound and its analogues involves a trade-off between efficiency, cost, and environmental impact. A comparative analysis based on key performance indicators is essential for selecting the optimal pathway, particularly for large-scale production.

Atom Economy: This metric, central to green chemistry, quantifies the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. semanticscholar.org Cycloaddition and rearrangement reactions often exhibit 100% atom economy. The iridium-catalyzed [3+3] cycloaddition of imines to form piperazines is a prime example of a 100% atom-economic process. nih.gov In contrast, reactions that use stoichiometric protecting groups or generate significant byproducts have lower atom economy.

Green Chemistry Principles: Modern synthetic chemistry aims to adhere to the principles of green chemistry to minimize environmental impact. nih.gov This includes:

Solvent Choice: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (EtOAc) or water. unibo.it

Catalysis: Using catalytic reagents (e.g., metal catalysts or organocatalysts) instead of stoichiometric ones reduces waste. mdpi.com

Process Mass Intensity (PMI): This metric considers the total mass of materials (solvents, reagents, process water) used to produce a certain mass of product. One-pot syntheses significantly reduce PMI by eliminating workups and intermediate purifications. unibo.it For example, a one-pot peptide synthesis protocol achieved a PMI of 30 for each amino acid addition, a very low value for such processes. unibo.it

The table below provides a qualitative comparison of different synthetic strategies for N-protected piperazines.

| Synthetic Strategy | Synthetic Efficiency | Atom Economy | Green Chemistry Adherence | Key Advantages | Key Disadvantages |

| Linear Multi-Step Synthesis | Low to Moderate | Low | Low | Well-established, reliable for small scale. | Low overall yield, high waste (high PMI). |

| One-Pot Synthesis | High | Moderate to High | High | Reduced waste, time, and cost; high PMI reduction. nih.gov | Requires careful optimization of compatible reaction conditions. |

| Catalytic Asymmetric Synthesis | High | High | High | High selectivity, low catalyst loading, atom-economical. nih.gov | Catalyst cost and sensitivity can be an issue. |

| Chiral Auxiliary-Based Synthesis | Moderate | Low | Low to Moderate | High and predictable stereocontrol. researchgate.net | Requires stoichiometric auxiliary, extra protection/deprotection steps. |

Chemical Reactivity and Mechanistic Investigations of 1 Tert Butoxycarbonyl 4 Allylpiperazine

Transformations Involving the Allyl Moiety

The allyl group's carbon-carbon double bond is susceptible to a variety of addition and cycloaddition reactions, providing a gateway to diverse functional groups and ring systems.

Olefin metathesis is a powerful catalytic method for the formation of new carbon-carbon double bonds. libretexts.orgraineslab.com For 1-(tert-butoxycarbonyl)-4-allylpiperazine, both cross-metathesis (CM) and ring-closing metathesis (RCM) are highly relevant transformations.

Cross-Metathesis (CM): In cross-metathesis, the allylpiperazine reacts with a different alkene partner in the presence of a catalyst, typically a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst, to form a new, substituted alkene. raineslab.comnih.gov This reaction is governed by factors such as the relative reactivity of the olefin partners and the catalyst's activity. nih.gov A general model for predicting selectivity in CM is based on the olefins' ability to homodimerize and the susceptibility of those dimers to further metathesis. nih.gov For instance, reacting this compound with a partner olefin (R-CH=CH₂) can lead to the formation of a new functionalized piperazine (B1678402) derivative, with ethylene (B1197577) as a volatile byproduct that drives the reaction to completion. libretexts.org This strategy has been applied to allylglycine derivatives, which are structurally similar, to create complex amino acids and peptide mimics. orgsyn.org

Ring-Closing Metathesis (RCM): While this compound itself cannot undergo intramolecular RCM, it can be derivatized to contain a second alkene moiety. The resulting diene can then undergo RCM to form nitrogen-containing heterocyclic systems. wikipedia.org RCM is a widely used strategy for creating cyclic peptides and other macrocycles. wikipedia.orgnih.gov The reaction is typically catalyzed by second-generation Grubbs or Hoveyda-Grubbs catalysts, and reaction conditions, such as temperature and the use of additives like phenol (B47542) to suppress isomerization, can be optimized to maximize the yield of the desired cyclic product. nih.gov

The derivatization of the initial metathesis products opens pathways to further molecular complexity. For example, the double bond formed in a CM reaction can be subsequently hydrogenated, oxidized, or otherwise functionalized.

| Reaction Type | Description | Typical Catalysts | Potential Product Type |

|---|---|---|---|

| Cross-Metathesis (CM) | Reaction between the allyl group and a partner alkene to form a new internal alkene. nih.gov | Grubbs I, Grubbs II, Hoveyda-Grubbs II | Elongated and functionalized piperazine side-chains. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene precursor (derived from the parent compound) to form a cyclic structure. wikipedia.org | Grubbs II, Hoveyda-Grubbs II | Fused or bridged nitrogen-containing heterocycles. |

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across the double bond of the allyl moiety.

Hydroboration-Oxidation: This two-step reaction is a cornerstone for the anti-Markovnikov hydration of alkenes, yielding primary alcohols from terminal alkenes. masterorganicchemistry.comlibretexts.org In the first step, a borane (B79455) reagent (e.g., BH₃·THF, 9-BBN) adds across the allyl double bond. The boron atom attaches to the terminal, less-substituted carbon, and a hydrogen atom adds to the internal carbon. libretexts.org This process occurs via a concerted, syn-addition mechanism, avoiding carbocation intermediates and thus rearrangements. masterorganicchemistry.comlibretexts.org The resulting organoborane is then oxidized in a second step, typically with hydrogen peroxide (H₂O₂) and base, to replace the carbon-boron bond with a carbon-hydroxyl bond, yielding 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propan-1-ol with retention of stereochemistry. masterorganicchemistry.com

Hydrohalogenation and Hydration: In contrast to hydroboration, the direct addition of hydrogen halides (HX) or acid-catalyzed hydration (H₃O⁺) to the allyl group is expected to follow Markovnikov's rule. This regioselectivity leads to the formation of a secondary halide or alcohol, respectively, at the C2 position of the propyl chain due to the formation of a more stable secondary carbocation intermediate.

| Reaction | Reagents | Regioselectivity | Primary Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | Anti-Markovnikov masterorganicchemistry.com | 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propan-1-ol |

| Hydrohalogenation | H-Cl, H-Br | Markovnikov | 1-(tert-Butoxycarbonyl)-4-(2-halopropyl)piperazine |

| Acid-Catalyzed Hydration | H₃O⁺ (e.g., H₂SO₄/H₂O) | Markovnikov | 1-(4-(tert-butoxycarbonyl)piperazin-1-yl)propan-2-ol |

Oxidation of the alkene in the allyl group allows for the introduction of oxygen-containing functional groups, primarily epoxides and diols.

Epoxidation: The reaction of the allyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, yielding tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate. This strained three-membered ring is a versatile intermediate for further synthesis, susceptible to ring-opening by a variety of nucleophiles.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be achieved through several methods. wikipedia.org A common and reliable method for syn-dihydroxylation is the Upjohn dihydroxylation, which uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.orgorgsyn.org This reaction, applied to this compound, would produce tert-butyl 4-(2,3-dihydroxypropyl)piperazine-1-carboxylate with syn stereochemistry. While highly effective, the toxicity and cost of osmium necessitate its use in catalytic quantities. wikipedia.orgorgsyn.org Alternative, metal-free methods have also been developed for dihydroxylation. nih.govorganic-chemistry.org

Cycloaddition reactions provide a powerful means to construct cyclic structures in a highly controlled manner.

Diels-Alder Reaction: The allyl group of this compound can act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition with a conjugated diene. nih.govyoutube.com For example, reaction with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. The Diels-Alder reaction is known for its high degree of stereochemical and regiochemical control, making it a valuable tool in complex molecule synthesis. nih.gov

1,3-Dipolar Cycloadditions: In this class of reactions, the allyl group acts as a dipolarophile and reacts with a 1,3-dipole to form a five-membered heterocyclic ring. chemrxiv.org A variety of 1,3-dipoles, such as nitrones, azides, or nitrile oxides, can be employed. For instance, the reaction with an organic azide (B81097) would lead to the formation of a triazoline ring system, which can be a precursor to other nitrogen-containing functionalities.

Reactions at the N-tert-Butoxycarbonyl Group

The Boc group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions, including basic, reductive, and oxidative environments. researchgate.net However, it can be selectively removed when desired.

The removal of the Boc group is a critical step in many synthetic sequences. While it is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, the challenge in multi-functionalized systems is to achieve this cleavage without affecting other acid-sensitive groups. researchgate.netnumberanalytics.com

Several strategies have been developed for the mild and selective deprotection of the Boc group:

Mild Protic and Lewis Acids: Researchers have developed methods that avoid the harshness of pure TFA. Using sulfuric acid or methanesulfonic acid in solvents like tert-butyl acetate (B1210297) allows for the selective removal of N-Boc groups in the presence of other acid-labile functionalities like tert-butyl esters. researchgate.net The driving force is the irreversible loss of CO₂ and the formation of the protonated amine. researchgate.net Similarly, oxalyl chloride in methanol (B129727) has been reported as a mild reagent for Boc deprotection at room temperature. rsc.org

Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite K10 clay can effectively and selectively remove the Boc group from aromatic amines while leaving aliphatic N-Boc amines, such as the one in the title compound, intact. researchgate.netresearchgate.net

Thermal Deprotection: In some cases, N-Boc groups can be removed thermally. Continuous flow reactors allow for precise temperature control, which can enable the selective deprotection of one Boc group over another based on its chemical environment (e.g., aryl vs. alkyl). nih.gov

| Reagent/Condition | Typical Conditions | Selectivity/Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ (e.g., 1:1) | Standard, strong acid conditions. Not selective over other acid-labile groups. | researchgate.netnumberanalytics.com |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ in t-BuOAc | Selective for N-Boc over t-butyl esters. | researchgate.net |

| Oxalyl Chloride | (COCl)₂ in Methanol | Mild conditions, room temperature. | rsc.org |

| Thermal Flow | High temperature (e.g., 120-200 °C) in MeOH or TFE | Can be selective for aryl N-Boc over alkyl N-Boc. | nih.gov |

Transamidation and Carbamide Modifications

The nitrogen atoms of the piperazine ring in this compound offer distinct reactivity profiles. The nitrogen atom bearing the tert-butoxycarbonyl (Boc) group is significantly less nucleophilic due to the electron-withdrawing nature of the carbamate (B1207046). In contrast, the N-allyl nitrogen retains its nucleophilicity and basicity, making it the primary site for reactions such as amidation and carbamide formation.

Research has demonstrated that N-monoprotected piperazines, such as 1-Boc-piperazine, are crucial intermediates for creating piperazinyl amides. chemicalbook.com One efficient method involves the direct reaction of a carboxylic acid with the N-Boc protected piperazine in the presence of activating agents, followed by the deprotection of the Boc group. nih.gov This approach offers high yields (up to 90%) and avoids the formation of bis-amide byproducts that can occur with unprotected piperazine. nih.gov

For instance, 1-Boc-piperazine can be reacted with 3-acetyl-18β-glycyrrhetinic acid in an amidation reaction. chemicalbook.com This process can be conducted under solvent-free conditions, highlighting an efficient route to complex amide derivatives. chemicalbook.com Similarly, carbamoylation of the free nitrogen can be achieved. For example, after the alkylation of the free nitrogen on a Boc-piperazine derivative, the Boc group can be removed and the newly freed nitrogen can be carbamoylated to produce various carbamates. nih.gov These reactions underscore the utility of the Boc group as a directing and protective moiety, enabling selective functionalization of the piperazine scaffold.

Table 1: Examples of Amidation and Carbamide Reactions with Boc-Piperazine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Research Focus |

|---|---|---|---|

| 1-Boc-piperazine | 3-acetyl-18β-glycyrrhetinic acid | Piperazinyl amide | Synthesis of biologically active glycyrrhetinic acid derivatives. chemicalbook.com |

| 1-Boc-piperazine | Various aryl halides | Arylpiperazine intermediate | Synthesis of compounds with dual D2 and 5-HT1A receptor affinities. chemicalbook.com |

| Deprotected Boc-piperazine derivative | p-nitrophenoxy chloroformate | Piperazine carbamate | Development of inhibitors for endocannabinoid hydrolases. nih.gov |

Reactivity of the Piperazine Nitrogen Centers and Alpha-Carbon Positions

The reactivity of the piperazine core is characterized by the two nitrogen centers and the adjacent α-carbon positions. The electronic properties of the substituents on the nitrogen atoms heavily influence the reactivity of the entire molecule. In this compound, the Boc group at N1 deactivates this nitrogen and the adjacent C-H bonds, while the allyl group at N4 influences the reactivity of its local environment.

The unsubstituted nitrogen atom in N-monoprotected piperazines is a prime site for electrophilic attack. N-alkylation is a fundamental method to introduce further diversity into the piperazine scaffold. nih.gov This reaction typically involves nucleophilic substitution on alkyl halides or sulfonates. nih.gov For this compound, the N-allyl nitrogen can act as a nucleophile, reacting with various electrophiles like alkyl chlorides or bromides to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, introduces a permanent positive charge and a new substituent to the piperazine ring, significantly altering the molecule's steric and electronic properties. The synthesis of N,N′-dialkylpiperazines is important in the development of kinase inhibitors for cancer treatment. nih.gov

While the piperazine nitrogen itself often acts as the nucleophile, the synthesis of complex piperazine derivatives frequently involves nucleophilic substitution reactions where the piperazine unit is introduced onto another molecule. The most common methods include the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. nih.gov

In the context of this compound, the free N-H in a precursor like 1-Boc-piperazine is commonly used in aromatic nucleophilic substitution (SNAr) reactions with electron-deficient (hetero)arenes. nih.gov For instance, 1-Boc-piperazine has been coupled with ethyl 2-chloropyrimidine-5-carboxylate in an SNAr reaction to build intermediates for drugs like Avapritinib. nih.gov Similarly, piperazine can act as an efficient nucleophile in reactions with compounds like pentafluoropyridine, where substitution preferentially occurs at the para position. researchgate.net Furthermore, intramolecular SN2 reactions are employed in the synthesis of piperazine rings, for example, by the displacement of a chloride with an internal amine to form the heterocyclic structure. rsc.org

Direct functionalization of the C-H bonds on the piperazine ring is a highly desirable but challenging strategy for introducing molecular complexity. nih.gov The presence of two nitrogen atoms often leads to side reactions or catalyst inhibition, making methods developed for other heterocycles like piperidines or pyrrolidines unsuitable. mdpi.com Despite these challenges, significant progress has been made, particularly in the functionalization of the α-carbon positions.

One major approach is the α-lithiation of N-Boc protected piperazines, followed by trapping with an electrophile. researchgate.netwhiterose.ac.uk This method allows for the introduction of a wide range of substituents directly onto the carbon skeleton of the piperazine ring. The reaction conditions, including the choice of base and solvent, are critical for successful lithiation. researchgate.net

More recently, photoredox catalysis has emerged as a mild and powerful tool for the C-H functionalization of N-Boc piperazines. nih.govmdpi.com This method allows for the direct coupling of N-Boc piperazines with partners like 1,4-dicyanobenzenes to generate α-aryl-substituted piperazines. mdpi.com The proposed mechanism involves the generation of an α-amino radical which then couples with an arene radical anion. mdpi.com These advanced methods provide new avenues for creating diverse piperazine derivatives that were previously difficult to access. nih.gov

Table 2: Methods for C-H Functionalization of N-Boc Piperazines

| Method | Description | Key Features |

|---|---|---|

| α-Lithiation Trapping | Deprotonation at the α-carbon using a strong base (e.g., s-BuLi) followed by reaction with an electrophile. researchgate.netwhiterose.ac.uk | Allows introduction of various alkyl and acyl groups. Requires cryogenic temperatures (-78 °C). researchgate.net |

| Photoredox Catalysis | Visible-light-induced generation of an α-amino radical which couples with a reaction partner. nih.govmdpi.com | Mild, green alternative to classical methods. Used for C-H arylation and vinylation. mdpi.com |

| SnAP Reagents | Stannyl Amine Protocol involves the cyclization of imines generated from aldehydes and tin-substituted diamines. encyclopedia.pub | Convergent method for de novo synthesis of C-functionalized piperazines. encyclopedia.pub |

| Transition-Metal Catalysis | Ruthenium-catalyzed regioselective β-C(sp³)-H functionalization using aldehydes as alkylating agents. researchgate.net | Provides a route to C-substituted piperazines through dehydrogenation to an enamine intermediate. researchgate.net |

Investigating Reaction Pathways and Transition States through Computational and Experimental Mechanistic Studies

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of piperazine derivatives. acs.org Quantum chemistry calculations, such as Density Functional Theory (DFT), and kinetic modeling provide deep insights into reaction pathways, transition states, and the thermodynamic stability of intermediates and products. nih.govacs.orgresearchgate.net

For example, computational studies have been employed to investigate the mechanism of nitrosamine (B1359907) formation from piperazine, a critical issue in post-combustion CO₂ capture technologies. nih.gov These studies revealed a novel three-step nitrosation mechanism initiated by the formation of a charge-transfer complex. nih.gov Similarly, the "shuttle mechanism" of piperazine in enhancing CO₂ absorption in blended amine solvents has been explored through a combination of experimental and computational methods. acs.orgresearchgate.net Simulations have shown that the conversion between different absorption products is kinetically favorable, which helps to explain the enhanced performance of these solvent systems. acs.org

Mechanistic studies using techniques like in situ IR spectroscopy have been crucial for optimizing synthetic procedures, such as the lithiation of N-Boc piperazines. researchgate.netacs.org These studies helped to identify issues like ring-fragmentation of the lithiated intermediates and to develop strategies to minimize such side reactions. acs.org Furthermore, computational docking and molecular dynamics simulations are used to understand how piperazine-based ligands interact with biological targets, such as the sigma-1 receptor, revealing key interactions with amino acid residues like Glu172. nih.gov Such detailed mechanistic understanding, derived from both computational and experimental work, is vital for rationalizing product formation and for the future design of both new synthetic methodologies and novel therapeutic agents. acs.orgnih.gov

Advanced Organic Synthesis Applications of 1 Tert Butoxycarbonyl 4 Allylpiperazine As a Building Block

Utilization in the Construction of Complex Heterocyclic Scaffolds

The unique structure of 1-(tert-Butoxycarbonyl)-4-allylpiperazine, featuring both a protected secondary amine and a reactive allylic moiety, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. These include piperazine-fused rings and bridgehead nitrogen compounds, which are of significant interest in drug discovery.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for building molecular complexity. The piperazine (B1678402) ring can be a foundation for such transformations. For instance, a [3+3] annulation reaction has been developed for the diastereoselective synthesis of 1,4-diaryl piperazines through the cooperative indium–diphenyl phosphate-catalyzed dimerization of 3-aminooxetanes. rsc.org While not directly employing this compound, this strategy highlights a modern approach to constructing the piperazine core, which could be adapted for derivatives bearing an allyl group.

Ring expansion strategies offer another avenue to novel heterocyclic scaffolds. For example, a migratory ring expansion of metallated ureas has been utilized to create medium-sized nitrogen heterocycles, including benzodiazepines and benzodiazocines. This method demonstrates the potential to expand a pre-existing nitrogen-containing ring, a concept that could theoretically be applied to piperazine derivatives to access diazepane or other larger ring systems.

A general representation of a potential annulation reaction involving a piperazine derivative is shown below:

| Reactant A | Reactant B | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Aryl-piperazine | 3-Aminooxetane | In(OTf)3, (PhO)2PO2H | 1,4-Diaryl-piperazine | 60-85 | rsc.org |

This table represents a general strategy for piperazine synthesis and does not use this compound as a starting material.

Bridgehead nitrogen compounds, where a nitrogen atom is located at the junction of two or more rings, are prevalent in numerous natural products and biologically active molecules. nih.gov The synthesis of these structures often involves intramolecular cyclization reactions. The allyl group of this compound can be a key functional handle for initiating such cyclizations. For example, a strategy for the synthesis of azabicyclo[m.n.1]alkenes has been developed using a ring-closing metathesis (RCM) reaction of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.govcapes.gov.br A similar approach could be envisioned for a diallyl-piperazine derivative, which could be synthesized from piperazine, to form a bicyclic structure with bridgehead nitrogens.

Furthermore, intramolecular carbolithiation of N-allyl-ynamides has been shown to be an efficient method for accessing 1,4-dihydropyridines and pyridines, which can serve as precursors to more complex heterocyclic systems. beilstein-journals.org This highlights the utility of the allyl group in intramolecular C-C bond formation, a key step in the construction of bridged systems.

Role in Sequential Organic Transformations

The presence of two distinct functional groups, the Boc-protected amine and the allyl group, allows for sequential and orthogonal manipulations, making this compound an ideal substrate for multi-step syntheses and the rapid generation of molecular complexity.

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building complex molecules. The allyl group of the title compound is well-suited to participate in such processes. For example, a tandem Michael addition-cyclization reaction can be employed to construct new heterocyclic rings. While specific examples with this compound are not prevalent, the aza-Michael addition of amines to unsaturated systems is a well-established reaction that can be followed by an intramolecular cyclization. nih.gov

One could envision a scenario where the allyl group is first isomerized to a propenyl group, which then acts as a Michael acceptor for an intramolecular reaction following the deprotection of the Boc group. Such a sequence would lead to the formation of a bicyclic piperazine derivative in a single pot.

The concept of orthogonal protection is fundamental in modern organic synthesis, allowing for the selective removal of one protecting group in the presence of others. The Boc and allyl groups are a classic example of an orthogonal pair. The Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the allyl group is stable to these conditions. Conversely, the allyl group can be removed under palladium-catalyzed conditions, which leave the Boc group intact. gyanvihar.org

This orthogonality allows for the selective functionalization of either nitrogen atom of the piperazine ring. For instance, the Boc group can be removed to allow for acylation, alkylation, or arylation at that nitrogen. Subsequently, the allyl group can be cleaved to enable further modification at the second nitrogen atom. This stepwise approach is invaluable in the synthesis of unsymmetrically substituted piperazines, which are common motifs in pharmaceutical agents. researchgate.net

Table of Orthogonal Deprotection Conditions:

| Protecting Group | Reagents for Removal | Conditions | Stability of Other Group | Reference |

| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | CH2Cl2, 0 °C to rt | Allyl group is stable | gyanvihar.org |

| Allyl | Pd(PPh3)4, PhSiH3 | CH2Cl2, rt | Boc group is stable | gyanvihar.org |

Precursor in Ligand Design and Chemical Catalysis

Piperazine derivatives are widely used as scaffolds for the design of ligands for transition metal catalysis. The ability to introduce different substituents on the two nitrogen atoms allows for fine-tuning of the steric and electronic properties of the resulting ligands.

The allyl group of this compound can be transformed into a variety of other functional groups suitable for coordination to a metal center. For example, hydrophosphination of the allyl double bond with a secondary phosphine (B1218219) (e.g., diphenylphosphine) would yield a phosphine-functionalized piperazine. Such P,N-ligands are of great interest in catalysis. rsc.orgcfmot.de The synthesis of phosphine ligands often involves the reaction of a phosphorus nucleophile with a suitable electrophile. rsc.org

Following the synthesis of such a ligand, it can be complexed with various transition metals (e.g., palladium, rhodium, nickel) to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. rsc.orgnih.gov The piperazine backbone can influence the catalytic activity and selectivity by modulating the ligand's bite angle and electronic properties. rsc.org

Preparation of N-Allylpiperazine-Based Ligands for Metal-Catalyzed Reactions

The allyl group of this compound serves as a key functional handle for the introduction of ligating moieties, particularly phosphines, which are crucial for the construction of ligands for various metal-catalyzed cross-coupling and hydroformylation reactions. The synthesis of these ligands typically involves the anti-Markovnikov addition of a P-H bond across the allyl double bond, a reaction known as hydrophosphination. This can be achieved using phosphine sources like diphenylphosphine (B32561) (HPPh₂) under radical or catalyzed conditions.

Once synthesized, these N-allylpiperazine-based phosphine ligands can be employed in a range of metal-catalyzed reactions. The piperazine nitrogen atoms can also play a role in the ligand's coordination chemistry or be further functionalized after deprotection of the Boc group. The modular nature of the synthesis allows for the fine-tuning of steric and electronic properties of the resulting ligands by modifying the substituents on the phosphine or the piperazine ring.

Below is a table summarizing potential N-allylpiperazine-based ligands derived from this compound and their applications in metal-catalyzed reactions.

| Ligand Structure (Postulated) | Target Reaction | Metal Catalyst | Potential Advantages |

| 1-(tert-Butoxycarbonyl)-4-(3-(diphenylphosphino)propyl)piperazine | Suzuki-Miyaura Coupling | Palladium (Pd) | Enhanced catalyst stability and activity due to the hemilabile nature of the N-P ligand. researchgate.netresearchgate.net |

| 1-(tert-Butoxycarbonyl)-4-(3-(dicyclohexylphosphino)propyl)piperazine | Suzuki-Miyaura Coupling | Palladium (Pd) / Nickel (Ni) | Increased electron-donating ability of the phosphine can improve catalytic turnover for challenging substrates. nih.gov |

| Chiral phosphine derivatives (e.g., with P-stereogenic centers) | Asymmetric Hydrogenation | Rhodium (Rh) / Iridium (Ir) | Introduction of chirality for enantioselective transformations. rsc.orgnih.govclockss.org |

| Bidentate N,P-ligands | Hydroformylation | Rhodium (Rh) | Control of regioselectivity (linear vs. branched aldehyde) and potential for enantioselectivity if a chiral ligand is used. nih.gov |

This table is based on established principles of ligand design and the reactivity of the allyl group.

Detailed research has demonstrated the efficacy of various phosphine ligands in these transformations. For instance, palladium complexes with phosphine ligands are highly active for Suzuki-Miyaura coupling reactions of aryl halides. Similarly, rhodium complexes with tailored phosphine ligands are the catalysts of choice for hydroformylation, where the ligand structure dictates the product selectivity. The synthesis of such ligands from this compound offers a route to novel catalytic systems.

Applications in Asymmetric Organocatalysis

Currently, there is a lack of specific, documented research findings on the direct application of this compound or its simple derivatives as primary catalysts in asymmetric organocatalysis. While chiral piperazines are known to be effective organocatalysts in reactions like Michael additions and aldol (B89426) reactions, these catalysts are typically complex structures synthesized through multi-step procedures designed to create a specific chiral environment.

The development of an organocatalyst from this compound would necessitate the introduction of chirality. This could theoretically be achieved by methods such as:

Asymmetric dihydroxylation or epoxidation of the allyl group , followed by further functionalization to create a chiral diamine or amino alcohol moiety.

Derivatization of the piperazine nitrogen (after Boc deprotection) with a chiral auxiliary.

However, without published research demonstrating the successful application of such derivatives in asymmetric organocatalysis, this remains a prospective area of investigation.

Scaffold for Combinatorial Library Synthesis Methodologies (Focus on Chemical Diversity Generation)

The structure of this compound is ideally suited for its use as a scaffold in combinatorial chemistry and diversity-oriented synthesis (DOS). The presence of two distinct and orthogonally reactive sites—the Boc-protected nitrogen and the allyl group—allows for the systematic and controlled introduction of a wide range of chemical functionalities, leading to the generation of large and diverse libraries of molecules.

The general strategy involves a stepwise functionalization. The Boc group can be removed under acidic conditions, revealing a secondary amine that can be acylated, alkylated, sulfonylated, or used in reductive aminations to introduce a first point of diversity. The allyl group provides a second point for diversification through reactions such as:

Olefin metathesis

Heck coupling

Hydroformylation followed by reductive amination

Oxidation and subsequent derivatization

Thiol-ene "click" reactions

This dual functionality allows for the creation of libraries with significant "scaffold diversity," where the core piperazine structure is decorated with a wide array of substituents at different positions. Solid-phase synthesis methodologies are particularly well-suited for building libraries based on this scaffold, enabling high-throughput production and purification of compounds.

The following table illustrates a hypothetical combinatorial library generated from the this compound scaffold, showcasing the potential for chemical diversity.

| Scaffold Position | Diversification Reaction | Example Building Blocks (R¹, R²) | Resulting Functionality |

| N-1 (after Boc deprotection) | Acylation | R¹-COCl (Acid chlorides) | Amides |

| Sulfonylation | R¹-SO₂Cl (Sulfonyl chlorides) | Sulfonamides | |

| Reductive Amination | R¹-CHO (Aldehydes) | Tertiary Amines | |

| Allyl Group | Hydroformylation/Reductive Amination | R²-NH₂ (Primary/Secondary Amines) | Propylamine derivatives |

| Heck Coupling | R²-Aryl Halides | Arylated propyl chain | |

| Thiol-ene Reaction | R²-SH (Thiols) | Thioether linkage |

This approach enables the rapid generation of thousands of distinct compounds from a single, versatile scaffold, which is a cornerstone of modern drug discovery and chemical biology.

Sophisticated Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring of 1 Tert Butoxycarbonyl 4 Allylpiperazine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For a molecule like 1-(tert-Butoxycarbonyl)-4-allylpiperazine, with its distinct functional groups—a Boc-protected amine, a piperazine (B1678402) ring, and an allyl group—NMR provides a wealth of information regarding the chemical environment, connectivity, and dynamic behavior of each atom.

While one-dimensional (¹H and ¹³C) NMR provides initial chemical shift data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). For this compound, COSY would show clear cross-peaks connecting the protons of the allyl group: the methine proton (~5.7-5.9 ppm) would correlate with the terminal methylene (B1212753) protons (~5.1-5.2 ppm) and the methylene protons adjacent to the piperazine nitrogen (~3.0 ppm). It would also reveal the coupling network within the piperazine ring, showing correlations between adjacent axial and equatorial protons on the ethylenediamine (B42938) fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). It is a powerful tool for assigning the ¹³C spectrum. For instance, the piperazine protons resonating around 3.4 ppm would correlate with the carbon signal around 45 ppm, while the protons at ~2.4 ppm would correlate with the carbon signal near 53 ppm, confirming the N-Boc and N-allyl substitution pattern.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. Key HMBC correlations would include the one between the nine equivalent protons of the tert-butyl group and both the quaternary carbon (~79-80 ppm) and the carbonyl carbon (~155 ppm) of the Boc group. Furthermore, correlations from the piperazine protons to the allyl carbons would firmly establish the connection point of the allyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For this compound, NOESY can help determine the preferred orientation of the allyl group relative to the piperazine ring and confirm the chair conformation of the ring by showing correlations between axial-axial and axial-equatorial protons on adjacent carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Boc Group | |||

| C(CH₃)₃ | 1.46 (s, 9H) | 28.4 | HMBC to Boc C=O and Boc C(CH₃)₃ |

| C(CH₃)₃ | - | 79.5 | HMBC from Boc C(CH₃)₃ protons |

| C=O | - | 154.7 | HMBC from Boc C(CH₃)₃ and piperazine H-2/6 protons |

| Piperazine Ring | |||

| H-2, H-6 (axial, equatorial) | ~3.40 (t, 4H) | ~45.0 | COSY with H-3/5; HMBC to Boc C=O |

| H-3, H-5 (axial, equatorial) | ~2.38 (t, 4H) | ~52.8 | COSY with H-2/6; HMBC to Allyl CH₂ |

| Allyl Group | |||

| N-CH₂- | ~3.00 (d, 2H) | ~61.9 | COSY with Allyl CH; HMBC to H-3/5 carbons |

| -CH=CH₂ | ~5.85 (m, 1H) | ~134.5 | COSY with Allyl CH₂ and =CH₂ |

| =CH₂ | ~5.15 (m, 2H) | ~118.1 | COSY with Allyl CH |

N-acylated piperazines, including N-Boc derivatives, exhibit interesting dynamic behaviors in solution that can be studied using variable-temperature (VT) NMR, a technique known as dynamic NMR. beilstein-journals.org Two primary conformational processes are relevant:

Piperazine Ring Inversion: The piperazine ring typically exists in a chair conformation. It can undergo a ring-flip, interconverting axial and equatorial substituents. This process is usually fast on the NMR timescale at room temperature but can be slowed at lower temperatures.

N-Boc Bond Rotation: The amide bond between the piperazine nitrogen and the Boc carbonyl has a partial double-bond character, which restricts rotation. nih.gov This restriction can lead to the existence of distinct rotamers (rotational isomers), often observed as separate sets of signals in the NMR spectrum at low temperatures. researchgate.net

By monitoring the NMR spectra at different temperatures, the coalescence temperature (Tc)—where the signals for the interconverting species merge—can be determined. From Tc and the difference in frequency (Δν) between the signals, the free energy of activation (ΔG‡) for the rotational or inversional barrier can be calculated. beilstein-journals.org Studies on similar N-acyl piperazines have shown that two distinct coalescence points can sometimes be observed, corresponding to the barriers for amide bond rotation and piperazine ring inversion, with activation energies often in the range of 50-70 kJ/mol. beilstein-journals.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₂₂N₂O₂), the expected exact mass for the protonated molecule [M+H]⁺ is 227.1754, which HRMS can confirm to within a few parts per million.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate further fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule, confirming its structure. Key fragmentation pathways for [M+H]⁺ of this compound are well-established from studies of related N-Boc compounds. doaj.orgxml-journal.net

Loss of Isobutylene (B52900): The most characteristic fragmentation is the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, yielding a prominent ion at m/z 171.

Loss of the Boc Group: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 171 fragment leads to the fully deprotected N-allylpiperazine ion at m/z 127.

Direct Loss of the tert-Butyl Cation: Cleavage can also result in the loss of the tert-butyl cation, though the neutral loss pathways are often more dominant in ESI-MS.

Piperazine Ring Fragmentation: The piperazine ring itself can undergo cleavage, typically through a retro-Diels-Alder (RDA)-type mechanism or cleavage adjacent to the nitrogen atoms, leading to smaller fragment ions that can further confirm the ring structure.

Table 2: Predicted Key MS/MS Fragments for this compound ([M+H]⁺)

| m/z (Predicted) | Formula of Fragment | Origin / Neutral Loss |

| 227.1754 | [C₁₂H₂₃N₂O₂]⁺ | [M+H]⁺ |

| 171.1128 | [C₈H₁₅N₂O₂]⁺ | [M+H - C₄H₈]⁺ |

| 127.1230 | [C₇H₁₅N₂]⁺ | [M+H - C₅H₈O₂]⁺ or [171 - CO₂]⁺ |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Theoretical Correlation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very strong absorption band for the carbamate (B1207046) carbonyl (C=O) stretch, typically found around 1690-1700 cm⁻¹. Other key bands include the C-H stretching vibrations of the alkyl and vinyl groups (~2850-3100 cm⁻¹), the C-N stretching of the piperazine ring (~1100-1250 cm⁻¹), and the characteristic C-O stretches of the Boc group. The C=C stretch of the allyl group would appear around 1640 cm⁻¹. nih.gov

Raman Spectroscopy: While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. Conversely, the C=C double bond of the allyl group often gives a strong Raman signal. The symmetric C-H stretches and skeletal vibrations of the piperazine ring are also readily observed. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the vibrational frequencies. Comparing the calculated spectrum with the experimental IR and Raman data aids in the precise assignment of each vibrational mode. encyclopedia.pub

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

| C-H Stretch | Alkyl (Piperazine, Boc) | 2850 - 2980 | Strong / Strong |

| C-H Stretch | Alkene (=C-H) | 3010 - 3090 | Medium / Medium |

| C=O Stretch | Carbamate (Boc) | 1690 - 1700 | Very Strong / Medium |

| C=C Stretch | Alkene (Allyl) | 1640 - 1650 | Medium / Strong |

| C-N Stretch | Amine/Amide | 1100 - 1250 | Medium-Strong / Medium |

| C-O Stretch | Carbamate (Boc) | 1160 - 1250 | Strong / Weak |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives and Intermediates

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. While this compound is an oil at room temperature, its crystalline derivatives or intermediates can be analyzed to provide unequivocal proof of structure, including absolute stereochemistry if applicable.

A crystal structure analysis would confirm:

Conformation: The piperazine ring would be expected to adopt a chair conformation in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming details like the partial double-bond character of the N-C(O) bond.

Intermolecular Interactions: The packing of molecules in the crystal lattice, dictated by forces like hydrogen bonds (if applicable in a derivative) and van der Waals interactions, would be revealed.

Studies on crystalline piperazine derivatives, such as 1-(4-nitrobenzoyl)piperazine, have confirmed the chair conformation of the ring and provided detailed information on the planarity and orientation of the acyl group relative to the ring. nih.govresearchgate.net Such data serves as a critical benchmark for validating the conformations predicted by spectroscopic methods and computational modeling.

Chromatographic Methods Development for Reaction Monitoring and Purity Assessment (e.g., HPLC, GC-MS)

The synthesis and purification of this compound necessitate robust analytical methods to monitor reaction progress and assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for these purposes. researchgate.netrdd.edu.iq The development of these methods is critical for ensuring the quality, consistency, and yield of the target compound. amazonaws.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the qualitative and quantitative analysis of this compound. Its versatility allows for the separation of the starting materials, intermediates, the final product, and any potential byproducts. amazonaws.comresearchgate.net

Method Development for Reaction Monitoring:

During the synthesis of this compound, which can be prepared by reacting N-Boc-piperazine with allyl bromide, it is crucial to monitor the consumption of the starting materials and the formation of the product. whiterose.ac.uk A well-developed HPLC method can provide real-time or near-real-time information on the reaction's status. For instance, a reverse-phase HPLC method can be established to separate the more polar N-Boc-piperazine from the less polar product, this compound.

An example of an HPLC method for monitoring a related reaction involving N-(tert-butoxycarbonyl)-piperazine utilized a C8 column with a gradient elution. orgsyn.org The mobile phase consisted of a mixture of aqueous perchloric acid and acetonitrile (B52724), which allowed for the separation of the starting material and the product with distinct retention times. orgsyn.org The progress of the reaction can be tracked by injecting aliquots of the reaction mixture into the HPLC system at regular intervals and observing the decrease in the peak area of the starting materials and the corresponding increase in the product's peak area. researchgate.net

Purity Assessment:

For purity assessment, the HPLC method must be able to separate the main compound from all potential impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. This often requires optimizing several parameters, including the column chemistry, mobile phase composition, and detector wavelength.

A typical approach involves using a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent (like acetonitrile or methanol) is commonly used. sielc.comptfarm.pl Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. nih.gov UV detection is suitable for this compound due to the presence of the carbamate chromophore. The selection of an appropriate wavelength, often around 220-240 nm, is crucial for achieving good sensitivity. ptfarm.plnih.gov

The following table outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 or C8, 4.6 x 150 mm, 5 µm | Provides good separation for a wide range of non-polar to moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A common mobile phase system for LC-MS compatible methods, providing good peak shape. |

| Gradient | 10% B to 90% B over 15 minutes | Ensures elution of both polar starting materials and the less polar product and impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Column Temperature | 30 °C | Helps in achieving reproducible retention times and peak shapes. |

| Detection | UV at 220 nm | The carbamate group provides UV absorbance for detection. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, particularly for assessing purity and identifying volatile impurities. The compound is sufficiently volatile for GC analysis, and the mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the main peak and any minor components. rsc.org

Method Development and Purity Assessment:

In a GC-MS method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane phase, is typically suitable for piperazine derivatives. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different volatilities.

Following separation in the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which can be compared against spectral libraries for identification. For this compound, characteristic fragments would be expected from the loss of the tert-butyl group, the Boc group, and cleavage of the piperazine ring.

GC-MS is particularly useful for detecting and identifying byproducts, such as di-allylated piperazine or unreacted starting materials. A study on the synthesis of tert-butyl piperazine-1-carboxylate used GC-MS to determine the ratio of mono- and di-Boc protected piperazine in the reaction mixture, demonstrating the utility of this technique for monitoring selectivity and purity. rsc.org

Below is a table with typical GC-MS parameters that could be applied for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Separates compounds based on their boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |

| Ion Source Temp | 230 °C | Standard temperature for the ion source. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-500 | Covers the expected mass range of the parent ion and its fragments. |

By developing and validating these sophisticated chromatographic methods, researchers and manufacturers can ensure the reliable and reproducible synthesis of high-purity this compound, which is essential for its application in further chemical synthesis and research.

Computational and Theoretical Investigations of 1 Tert Butoxycarbonyl 4 Allylpiperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov For 1-(tert-butoxycarbonyl)-4-allylpiperazine, DFT studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure, known as the ground state. These calculations would yield key data such as bond lengths, bond angles, and dihedral angles.